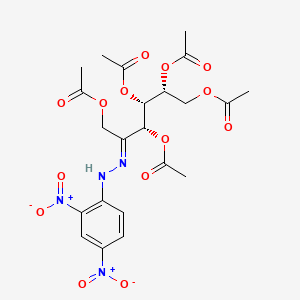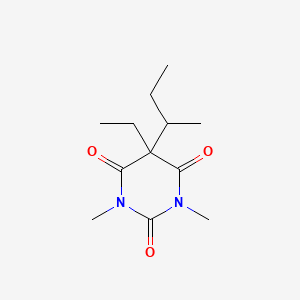![molecular formula C32H41N3O7 B13808886 Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)
Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine is a synthetic compound with the molecular formula C33H42N2O7 and a molecular weight of 579.68 g/mol. It is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine typically involves multiple steps:
Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the amino group of glycine.
Piperazine Derivatization: The piperazine ring is functionalized with a hexanoyl group that has a t-butoxycarbonyl (Boc) protecting group.
Coupling Reaction: The protected glycine and the functionalized piperazine are coupled under specific conditions, often using coupling reagents like HBTU or DIC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
- Large-scale protection and deprotection steps.
- Efficient coupling reactions using automated peptide synthesizers.
- Purification steps such as crystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine can undergo various chemical reactions:
Deprotection: Removal of the Fmoc and Boc groups under acidic or basic conditions.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Substitution: Reactions involving the piperazine ring, such as alkylation or acylation.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in dichloromethane for Boc removal.
Coupling: HBTU, DIC, or EDC as coupling reagents; DIPEA or NMM as bases.
Major Products
Peptides: When coupled with other amino acids, it forms longer peptide chains.
Deprotected Amino Acids: After removal of protective groups, the free amino acid or peptide is obtained.
科学的研究の応用
Chemistry
Peptide Synthesis: Widely used in solid-phase peptide synthesis (SPPS) for constructing complex peptides and proteins.
Biology
Protein Engineering: Used in the synthesis of modified peptides for studying protein interactions and functions.
Medicine
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry
Biotechnology: Employed in the production of synthetic peptides for research and commercial purposes.
作用機序
The compound acts primarily as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, allowing for selective reactions at other sites. The piperazine ring provides structural flexibility and can be further functionalized for specific applications.
類似化合物との比較
Similar Compounds
Fmoc-Glycine: Lacks the piperazine and hexanoyl groups, making it less versatile.
Boc-Glycine: Similar protective group but lacks the Fmoc group, limiting its use in stepwise synthesis.
Uniqueness
Structural Complexity: The presence of both Fmoc and Boc groups, along with the piperazine ring, provides unique reactivity and versatility.
Functionalization: The hexanoyl group allows for additional modifications, making it suitable for diverse applications.
特性
分子式 |
C32H41N3O7 |
|---|---|
分子量 |
579.7 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C32H41N3O7/c1-32(2,3)42-28(37)16-6-4-5-15-27(36)34-17-19-35(20-18-34)29(30(38)39)33-31(40)41-21-26-24-13-9-7-11-22(24)23-12-8-10-14-25(23)26/h7-14,26,29H,4-6,15-21H2,1-3H3,(H,33,40)(H,38,39) |
InChIキー |
JLLQEWAFOOYLRE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCCCCC(=O)N1CCN(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


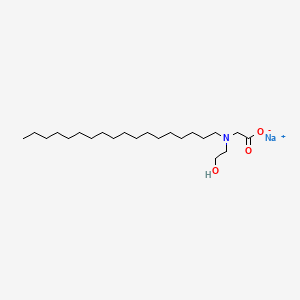
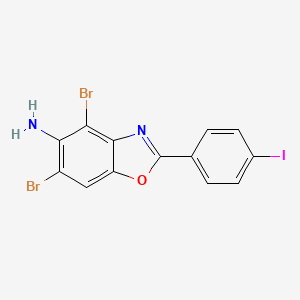
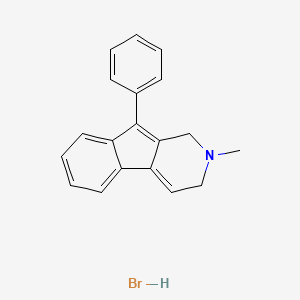


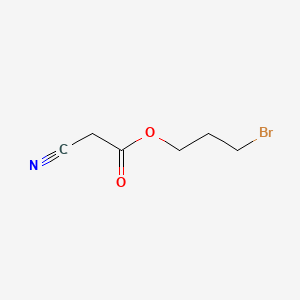


![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
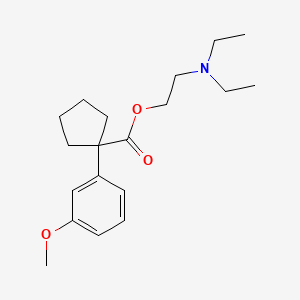
![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
